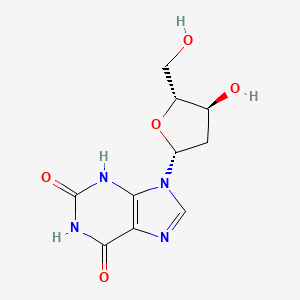
2'-脱氧黄嘌呤核苷
描述
2'-Deoxyxanthosine (2'-DEOX) is a modified form of the natural purine nucleoside xanthosine and is widely used in laboratory experiments. 2'-DEOX has an important role in the synthesis of nucleic acids and can be used to study the effects of modified nucleosides on the structure and function of nucleic acids. 2'-DEOX has a wide range of applications in scientific research, including the study of DNA and RNA synthesis, the synthesis of modified nucleosides and the study of protein-nucleic acid interactions.
科学研究应用
dX 在 DNA 中的稳定性
2'-脱氧黄嘌呤核苷 (dX) 在 DNA 中的稳定性一直是科学研究的兴趣所在 . 人们发现,dX 在 pH 7、37°C 和 110 mM 离子强度下是一个相对稳定的损伤,在双链 DNA 中的半衰期 (t1/2) 为 2.4 年 . dX 作为 2'-脱氧核苷的稳定性在掺入单链寡脱氧核苷酸后显着提高 . 这种稳定性可能在脱氨基诱导的诱变中发挥作用 .
在 DNA 修复中的作用
在核碱基脱氨产物中,2'-脱氧黄嘌呤核苷 (dX) 在 DNA 修复方面受到的关注最少 . 这部分是由于人们认为它不稳定并会发生快速脱嘌呤 . 然而,研究表明,dX 在生物条件下相对稳定 .
对脱氨基诱导的诱变的影响
dX 在生物条件下的稳定性表明它可能在脱氨基诱导的诱变中发挥作用 . DNA 中核碱基的脱氨作用可以改变遗传编码的信息,对细胞生命产生重大影响 .
RNA 的转录后修饰
核碱基脱氨,例如 A 到 I 的编辑,代表了 RNA 的重要转录后修饰 . 当脱氨作用影响鸟嘌呤时,就会产生含有黄嘌呤核苷 (X) 的 RNA . 然而,对 RNA 的生物学意义和化学后果知之甚少 .
X 修饰 RNA 的制备和生物物理性质
已经对 X 修饰 RNA 的制备和生物物理性质进行了全面研究 . 热力学分析表明,碱基配对强度降低到类似于观察到的 G•U 替换的水平 .
逆转录酶对 X 修饰 RNA 的识别
X 的灵活配对特性直接影响逆转录酶对 X 修饰 RNA 的识别 . 引物延伸分析和基于 PCR 的测序分析表明,X 优先被读取为 G 或 A,并且比率取决于逆转录酶的类型 .
作用机制
Target of Action
The primary target of 2’-Deoxyxanthosine (dX) is DNA. It is a product of the deamination of guanine in DNA . The deamination process can occur through various mechanisms, including simple hydrolysis, the action of deaminase enzymes, or reactions with endogenous genotoxins .
Mode of Action
The mode of action of dX is based on its intracellular phosphorylation to their 5’-triphosphate form, which acts as a competitive inhibitor or alternative substrate for virus-specific polymerases, preventing further viral nucleic acid chain elongation .
Biochemical Pathways
The biochemical pathway involved in the formation of dX is the deamination of guanine in DNA. This process results in the formation of xanthine, from which dX is derived . The propensity for hydrolytic deamination occurs in the order 5-methylcytosine > cytosine > adenine > guanine .
Pharmacokinetics
The pharmacokinetics of dX is largely determined by its stability. dX is a relatively stable lesion at pH 7, 37°C, and 110 mM ionic strength, with a half-life (t1/2) of 2.4 years in double-stranded DNA . The stability of dX as a 2’-deoxynucleoside was increased substantially upon incorporation into a single-stranded oligodeoxynucleotide .
Result of Action
The result of the action of dX is the inhibition of the replication of nucleic acids, as it acts as a competitive inhibitor or alternative substrate for virus-specific polymerases . This prevents further viral nucleic acid chain elongation, thereby inhibiting the replication of the virus .
Action Environment
The action of dX is influenced by environmental factors such as pH, temperature, and ionic strength. For instance, the stability of dX is significantly affected by pH, with a half-life ranging from 7.7 hours at pH 2 to 17,700 hours at pH 7 . Temperature and ionic strength also play a role in determining the stability of dX .
生化分析
Biochemical Properties
2’-Deoxyxanthosine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in RNA deamination, a crucial posttranscriptional modification of RNA . When deamination affects guanosines, a 2’-Deoxyxanthosine-containing RNA is generated .
Cellular Effects
The presence of 2’-Deoxyxanthosine can have significant effects on various types of cells and cellular processes. For example, it has been shown that 2’-Deoxyxanthosine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2’-Deoxyxanthosine exerts its effects through various mechanisms. For instance, it can form distinct wobble geometries with uridine depending on the sequence context . Furthermore, it can pair with cytidine through either a wobble geometry involving protonated C or in a Watson–Crick-like arrangement . These flexible pairing properties directly affect the recognition of 2’-Deoxyxanthosine-modified RNA by reverse transcription enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxyxanthosine can change over time. For example, the stability of 2’-Deoxyxanthosine as a 2’-deoxynucleoside was found to range from 7.7 hours at pH 2 to 17,700 hours at pH 7 when incorporated into a single-stranded oligodeoxynucleotide . This indicates that 2’-Deoxyxanthosine is a relatively stable lesion that could play a role in deamination-induced mutagenesis .
Metabolic Pathways
2’-Deoxyxanthosine is involved in several metabolic pathways. For instance, it is a product of the deamination of nucleobases in DNA, a process that can occur by simple hydrolysis, by the action of deaminase enzymes, or by reactions with endogenous genotoxins
属性
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-2-5-4(16)1-6(19-5)14-3-11-7-8(14)12-10(18)13-9(7)17/h3-6,15-16H,1-2H2,(H2,12,13,17,18)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAZHXBSLFDVKM-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183285 | |
| Record name | 2'-Deoxyxanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29049-22-7 | |
| Record name | 2'-Deoxyxanthosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029049227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyxanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2'-deoxyxanthosine (dX) primarily interacts with DNA by forming base pairs. While it can pair with all four canonical bases (adenine, guanine, cytosine, and thymine), it shows preferential pairing with cytosine, forming a dX:C base pair [, , ]. This mispairing can lead to mutations during DNA replication, particularly G to A transitions [, ].
ANone:
- Spectroscopic Data: Specific spectroscopic data (NMR, UV, etc.) can vary depending on the derivatization and experimental conditions. Refer to individual research papers for detailed information [, , , ].
ANone:
- Compatibility: dX is compatible with standard oligonucleotide synthesis protocols when appropriate protecting groups are used for its synthesis and incorporation into oligonucleotides [, , ].
ANone: No, the research primarily focuses on dX as a DNA lesion and a non-canonical nucleobase, not as a catalyst. Its properties relate to DNA structure, stability, and interactions with polymerases and repair enzymes, rather than catalytic activity.
ANone:
- 7-Deaza Modification: Replacing the N7 nitrogen with a carbon (7-deazaxanthosine) increases stability against N-glycosidic bond hydrolysis [, , ]. This modification also influences base pairing properties, showing pH-independent base-pair stability with thymine despite forming a monoanion at pH 7.0 [].
- Halogenation: Introducing halogens at the 7-position influences base pairing and conformation. 7-Halogenated derivatives display decreased S-conformer populations in the sugar moiety compared to the non-halogenated dX []. They are also predicted to form stronger triplexes compared to dX when replacing it in the dX:dA:dT base triplet [].
ANone:
- Stability: As mentioned earlier, dX is relatively stable in double-stranded DNA at physiological pH and temperature but is susceptible to depurination under acidic conditions [].
ANone: No, the provided research focuses on the fundamental science of dX - its formation, properties, and biological relevance. As a naturally occurring DNA lesion, it doesn't fall under specific SHE regulations like pharmaceuticals or industrial chemicals.
ANone: The provided research focuses on dX as a DNA lesion and a tool to study DNA replication and repair. It's not positioned as a drug candidate, so information regarding these aspects is not covered.
A: The research highlights dX as a product of guanine deamination by reactive nitrogen species, linking it to inflammation and oxidative stress [, , ]. Key milestones include:
- Identification as a DNA Lesion: Recognizing dX as a product of nitric oxide damage to DNA [].
- Synthesis and Incorporation into Oligonucleotides: Developing methods to synthesize dX and incorporate it into oligonucleotides for biochemical and biophysical studies [, , , , ].
- Characterizing Interactions with DNA Polymerases: Studying how dX impacts DNA replication fidelity and its potential to cause mutations [, , ].
- Investigating Repair Mechanisms: Identifying DNA glycosylases involved in removing dX from DNA [].
ANone: Yes, research on dX spans:
- Chemistry: Synthetic methods for nucleoside and oligonucleotide synthesis, studying its chemical stability, and exploring its interactions with other molecules [, , , , , ].
- Biochemistry: Understanding its formation in DNA, its impact on DNA replication and repair, and its recognition by enzymes [, , , ].
- Molecular Biology: Using dX-containing oligonucleotides as tools to probe DNA structure, stability, and interactions with proteins [, , , ].
- Medicine: Its connection to inflammation, oxidative stress, and potential implications for diseases like cancer [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


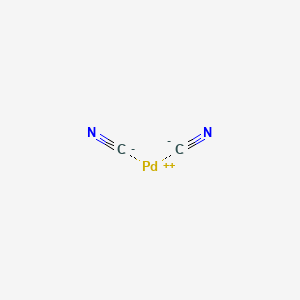
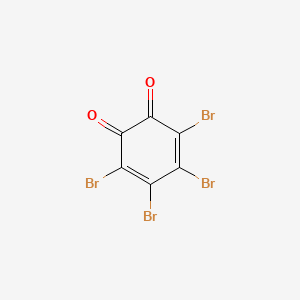
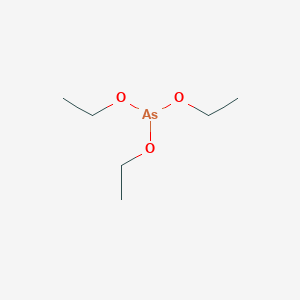
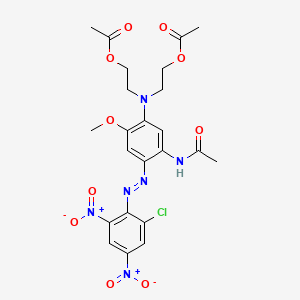
![Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596439.png)
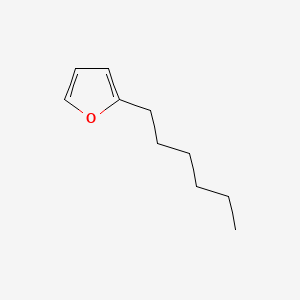

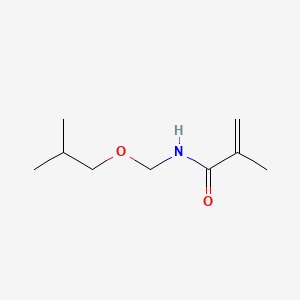
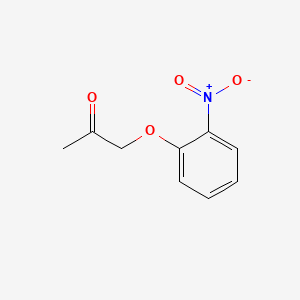
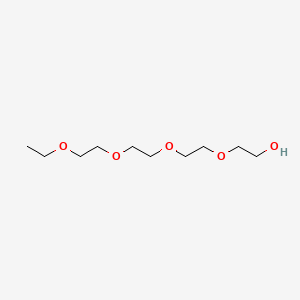
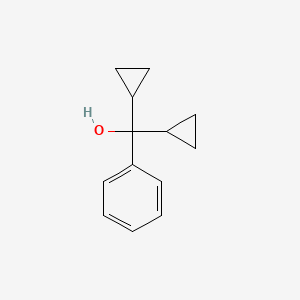

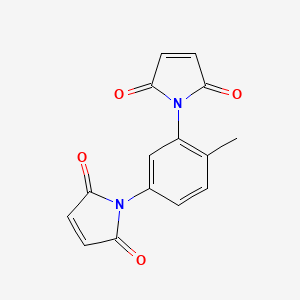
![2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1596452.png)
